2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide
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Overview
Description
2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenylimidazo[2,1-b][1,3]thiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a role in angiogenesis and tumor growth . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide stands out due to its specific structural features and pharmacological profile. Its ability to inhibit VEGFR2 with higher selectivity and potency compared to similar compounds makes it a promising candidate for further development in anticancer therapy .
Properties
CAS No. |
889768-14-3 |
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Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide |
InChI |
InChI=1S/C19H15N3OS/c23-16(13-14-7-3-1-4-8-14)20-18-17(15-9-5-2-6-10-15)21-19-22(18)11-12-24-19/h1-12H,13H2,(H,20,23) |
InChI Key |
OOLAGZSJAGBBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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